4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal
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Overview
Description
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal is an organic compound with the molecular formula C9H16O3. It is a derivative of butanal, featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal typically involves the reaction of butanal with 2,2-dimethyl-1,3-dioxolane. One common method is the acid-catalyzed acetalization of butanal with 2,2-dimethyl-1,3-dioxolane . The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid catalysts can enhance the efficiency of the acetalization reaction .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid.
Reduction: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal involves its ability to form stable acetal linkages. The dioxolane ring provides stability to the molecule, making it resistant to hydrolysis under acidic conditions. This stability is crucial for its use in protecting sensitive functional groups during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde group.
Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A protected form of glycerol with similar stability properties.
Uniqueness
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal is unique due to its aldehyde functionality combined with the stability provided by the dioxolane ring. This combination allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions .
Properties
CAS No. |
69891-85-6 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanal |
InChI |
InChI=1S/C9H16O3/c1-9(2)11-7-8(12-9)5-3-4-6-10/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
HOFKJAPJTNCNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCCC=O)C |
Origin of Product |
United States |
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